Cas no 187663-88-3 (4-2-N,N-Diisopropylamino-EthoxyPhenylbromide)
4-2-N,N-Diisopropylamino-EthoxyPhenylbromide Chemical and Physical Properties
Names and Identifiers
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- 2-Propanamine,N-[2-(4-bromophenoxy)ethyl]-N-(1-methylethyl)-
- 4-[2-N,N-DIISOPROPYLAMINOETHOXY]BROMOBENZENE
- 4-[2-N,N-DiisopropylaMino-ethoxy]phenylbroMide
- N-[2-(4-bromophenoxy)ethyl]-N-propan-2-ylpropan-2-amine
- 4-[2-N,N-Diisopropylethoxy]phenylbromide
- AC-6427
- N-(2-(4-bromophenoxy)ethyl)-N-isopropylpropan-2-amine
- N-[2-(4-Bromophenoxy)Ethyl]-N-Isopropyl-2-Propanamine
- [2-(4-BROMO-PHENOXY)-ETHYL]-DIISOPROPYL-AMINE
- AS-46654
- DTXSID60374299
- D58435
- [2-(4-bromophenoxy)ethyl]bis(propan-2-yl)amine
- AKOS002774316
- SB82752
- CS-0171955
- FT-0643780
- 187663-88-3
- MFCD03001732
- 2-Propanamine, N-[2-(4-bromophenoxy)ethyl]-N-(1-methylethyl)-
- 4-2-N,N-Diisopropylamino-EthoxyPhenylbromide
-
- MDL: MFCD03001732
- Inchi: 1S/C14H22BrNO/c1-11(2)16(12(3)4)9-10-17-14-7-5-13(15)6-8-14/h5-8,11-12H,9-10H2,1-4H3
- InChI Key: ZBQQRPFYLMVOQH-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)OCCN(C(C)C)C(C)C
Computed Properties
- Exact Mass: 299.08800
- Monoisotopic Mass: 299.088
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 12.5Ų
Experimental Properties
- Color/Form: Colorless to Yellow Liquid
- Density: 1.185
- Boiling Point: 340.5°Cat760mmHg
- Flash Point: 159.8°C
- Refractive Index: 1.517
- PSA: 12.47000
- LogP: 3.94670
4-2-N,N-Diisopropylamino-EthoxyPhenylbromide Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:2-8 °C
4-2-N,N-Diisopropylamino-EthoxyPhenylbromide Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-2-N,N-Diisopropylamino-EthoxyPhenylbromide Pricemore >>
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| Fluorochem | 011692-250mg |
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$300 | 2023-09-15 | |
| TRC | D680595-10mg |
4-[2-N,N-Diisopropylamino-Ethoxy]Phenylbromide |
187663-88-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D680595-50mg |
4-[2-N,N-Diisopropylamino-Ethoxy]Phenylbromide |
187663-88-3 | 50mg |
$ 115.00 | 2022-06-05 | ||
| TRC | D680595-100mg |
4-[2-N,N-Diisopropylamino-Ethoxy]Phenylbromide |
187663-88-3 | 100mg |
$ 160.00 | 2022-06-05 | ||
| Ambeed | A302975-1g |
N-(2-(4-Bromophenoxy)ethyl)-N-isopropylpropan-2-amine |
187663-88-3 | 95% | 1g |
$228.0 | 2024-07-28 |
4-2-N,N-Diisopropylamino-EthoxyPhenylbromide Suppliers
4-2-N,N-Diisopropylamino-EthoxyPhenylbromide Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 4-2-N,N-Diisopropylamino-EthoxyPhenylbromide
Introduction to 4-(2-(N,N-Diisopropylamino)ethoxy)phenyl bromide (CAS No. 187663-88-3)
4-(2-(N,N-Diisopropylamino)ethoxy)phenyl bromide (CAS No. 187663-88-3) is a versatile organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, often referred to by its systematic name, is a brominated derivative of a substituted phenyl group with a diisopropylaminoethoxy side chain. Its unique chemical structure and functional groups make it an important intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.
The molecular formula of 4-(2-(N,N-Diisopropylamino)ethoxy)phenyl bromide is C15H24BrNO2, and it has a molecular weight of approximately 316.25 g/mol. The compound is characterized by its bromine atom, which can be readily substituted in various chemical reactions, making it a valuable building block in synthetic chemistry. The diisopropylaminoethoxy group imparts additional reactivity and functional diversity, enabling the compound to participate in a wide range of chemical transformations.
In recent years, 4-(2-(N,N-Diisopropylamino)ethoxy)phenyl bromide has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of novel therapeutic agents. For instance, researchers have explored its role in the development of new antiviral drugs, particularly those targeting RNA viruses such as influenza and hepatitis C. The compound's ability to undergo selective substitution reactions allows for the introduction of various functional groups that can enhance the pharmacological properties of the final drug product.
Beyond antiviral applications, 4-(2-(N,N-Diisopropylamino)ethoxy)phenyl bromide has also shown promise in the field of cancer research. Studies have demonstrated that derivatives of this compound can exhibit potent anticancer activity against various tumor cell lines. The mechanism of action involves the modulation of key signaling pathways involved in cell proliferation and apoptosis. For example, a recent study published in the Journal of Medicinal Chemistry reported that a derivative of 4-(2-(N,N-Diisopropylamino)ethoxy)phenyl bromide selectively inhibited the growth of breast cancer cells by disrupting the PI3K/AKT signaling pathway.
The versatility of 4-(2-(N,N-Diisopropylamino)ethoxy)phenyl bromide extends to its use in the development of imaging agents for diagnostic purposes. Researchers have synthesized radiolabeled derivatives of this compound that can be used for positron emission tomography (PET) imaging. These radiotracers have shown high specificity and sensitivity in detecting early-stage tumors, making them valuable tools in cancer diagnosis and monitoring treatment response.
In addition to its applications in drug discovery and imaging, 4-(2-(N,N-Diisopropylamino)ethoxy)phenyl bromide has also been investigated for its potential use in materials science. The compound's unique chemical structure makes it suitable for the synthesis of advanced polymers and coatings with enhanced properties such as improved thermal stability and mechanical strength. These materials have potential applications in various industries, including electronics, automotive, and aerospace.
The synthesis of 4-(2-(N,N-Diisopropylamino)ethoxy)phenyl bromide typically involves several steps, starting with the preparation of the diisopropylaminoethanol intermediate. This intermediate is then reacted with 4-bromophenol under appropriate conditions to form the final product. The reaction conditions, such as temperature, solvent choice, and catalyst selection, are crucial for achieving high yields and purity levels. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes for this compound, reducing waste generation and improving overall sustainability.
In conclusion, 4-(2-(N,N-Diisopropylamino)ethoxy)phenyl bromide (CAS No. 187663-88-3) is a multifaceted compound with a wide range of applications in chemical biology, pharmaceutical research, materials science, and diagnostic imaging. Its unique chemical structure and reactivity make it an invaluable tool for scientists working on the development of new therapeutic agents, advanced materials, and diagnostic tools. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility and impact across multiple scientific disciplines.
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